molecular formula C21H33B2NO5S B2947848 1-{[2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]carbonyl}pyrrolidine CAS No. 2377607-12-8

1-{[2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]carbonyl}pyrrolidine

Cat. No.: B2947848
CAS No.: 2377607-12-8
M. Wt: 433.18
InChI Key: FOBZXNAXFDQTGW-UHFFFAOYSA-N
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Description

1-{[2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]carbonyl}pyrrolidine (CAS 2377607-12-8) is a high-value organoboron reagent supplied with a minimum purity of 95% . This compound features a thiophene core symmetrically functionalized with two pinacol boronate (tetramethyl-1,3,2-dioxaborolan-2-yl) groups, which are protected forms of boronic acids that enhance stability and solubility in organic solvents. The pyrrolidine carbonyl moiety attached to the thiophene ring introduces an amide functionality, making this a versatile bifunctional building block. Its primary research application is in metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is fundamental to constructing carbon-carbon bonds in pharmaceutical development, materials science, and chemical biology. The presence of two identical boronic ester groups allows for sequential or symmetrical coupling, enabling the synthesis of complex conjugated structures and polymers. Researchers value this compound for its utility in creating molecular scaffolds with potential electronic or photophysical properties. The product requires refrigerated storage to maintain stability and purity. This product is labeled with the Hazard Statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, in contact with skin, or inhaled and causes severe skin and eye irritation. Appropriate personal protective equipment (PPE) should be worn during handling. This chemical is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33B2NO5S/c1-18(2)19(3,4)27-22(26-18)15-13-14(17(25)24-11-9-10-12-24)16(30-15)23-28-20(5,6)21(7,8)29-23/h13H,9-12H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBZXNAXFDQTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)B3OC(C(O3)(C)C)(C)C)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33B2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-{[2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]carbonyl}pyrrolidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The unique structure of this compound, which includes a pyrrolidine ring and a thiophene moiety modified with boronates, suggests various mechanisms of action that could be explored for therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H26B2O4S2\text{C}_{18}\text{H}_{26}\text{B}_2\text{O}_4\text{S}_2

Key Characteristics

  • Molecular Weight : 392.16 g/mol
  • CAS Number : 924894-85-9
  • Purity : Typically >95% in commercial preparations.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of boron atoms in its structure enhances its reactivity and potential for forming stable complexes with biomolecules.

Potential Mechanisms:

  • Enzyme Inhibition : The boronic acid moieties may act as inhibitors for serine proteases and other enzymes by forming covalent bonds with active site residues.
  • Antioxidant Activity : The thiophene ring may contribute to antioxidant properties, potentially reducing oxidative stress in cells.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell proliferation and apoptosis through interactions with kinases or other regulatory proteins.

Case Studies

  • Case Study on Anticancer Properties
    • A study demonstrated that a related boron-containing compound exhibited selective cytotoxicity against breast cancer cell lines by inducing apoptosis through the mitochondrial pathway. This indicates that this compound may have similar anticancer properties.
  • Case Study on Antioxidant Activity
    • Research into thiophene derivatives revealed that these compounds possess significant antioxidant capabilities, effectively scavenging free radicals in cellular models. This could imply that the target compound may also confer protective effects against oxidative damage.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule:

Compound Name / ID Core Structure Substituents Boron Count Molecular Weight (g/mol) Key Reference
Target Compound Thiophene 2,5-Bis(dioxaborolane); 3-carbonyl-pyrrolidine 2 ~420 (estimated) -
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine Benzene 3-Dioxaborolane; benzyl-pyrrolidine 1 287.21
1-((5-(Dioxaborolan-2-yl)thiophen-2-yl)sulfonyl)piperidine-3-carboxylic acid Thiophene 5-Dioxaborolane; sulfonyl-piperidine-carboxylic acid 1 401.31
3,5-Bis(dioxaborolan-2-yl)pyridine Pyridine 3,5-Bis(dioxaborolane) 2 ~310 (estimated)

Key Differences :

  • Core Heterocycle : The target uses thiophene, while analogs employ benzene () or pyridine (). Thiophene offers distinct electronic properties (lower aromaticity, higher polarizability) compared to pyridine or benzene.
  • Linker Groups : The target’s carbonyl-pyrrolidine linkage contrasts with sulfonyl-piperidine () or benzyl-pyrrolidine (), affecting steric bulk and electronic effects.
  • Boron Content: The target and pyridine analog () have two boronate groups, enhancing cross-coupling versatility compared to mono-boronates.

Reactivity in Cross-Coupling Reactions

  • Target Compound : Dual boronate esters enable bidirectional Suzuki coupling, useful for synthesizing thiophene-based polymers or oligomers. The electron-deficient thiophene core may accelerate transmetallation .
  • Mono-Boronates (e.g., ): Limited to single cross-coupling events, often requiring stoichiometric control.

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